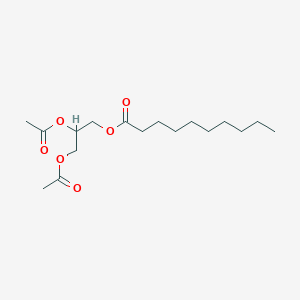
1,2-Diacetyl-3-decanoylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diacetyl-3-decanoylglycerol, also known as DAG, is a molecule that belongs to the family of lipids. DAG has been found to have several biochemical and physiological effects on the human body, making it an interesting molecule for scientific research.
Mécanisme D'action
1,2-Diacetyl-3-decanoylglycerol works by activating protein kinase C (PKC), which is an enzyme that plays a key role in several cellular processes such as cell proliferation, differentiation, and apoptosis. 1,2-Diacetyl-3-decanoylglycerol binds to the regulatory domain of PKC, causing a conformational change that activates the enzyme. Once activated, PKC phosphorylates several downstream targets, leading to the observed effects of 1,2-Diacetyl-3-decanoylglycerol.
Effets Biochimiques Et Physiologiques
1,2-Diacetyl-3-decanoylglycerol has several biochemical and physiological effects on the human body. It has been found to increase energy expenditure and reduce fat accumulation, making it a potential treatment for obesity. 1,2-Diacetyl-3-decanoylglycerol has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. In addition, 1,2-Diacetyl-3-decanoylglycerol has been found to induce apoptosis in cancer cells, making it a potential treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2-Diacetyl-3-decanoylglycerol in lab experiments is that it is a relatively stable molecule that can be easily synthesized and purified. However, one limitation is that it can be difficult to work with due to its low solubility in water. In addition, the mechanism of action of 1,2-Diacetyl-3-decanoylglycerol is complex and not fully understood, making it challenging to study.
Orientations Futures
There are several future directions for research on 1,2-Diacetyl-3-decanoylglycerol. One area of interest is the development of 1,2-Diacetyl-3-decanoylglycerol-based therapies for obesity, diabetes, and cancer. Another area of interest is the study of the mechanism of action of 1,2-Diacetyl-3-decanoylglycerol, which could lead to the development of new drugs that target PKC. Finally, the use of 1,2-Diacetyl-3-decanoylglycerol as a tool to study cellular processes such as cell proliferation, differentiation, and apoptosis could also be an interesting area of research.
Méthodes De Synthèse
1,2-Diacetyl-3-decanoylglycerol can be synthesized through the esterification of glycerol with decanoyl chloride and acetyl chloride. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The product is then purified using column chromatography.
Applications De Recherche Scientifique
1,2-Diacetyl-3-decanoylglycerol has been extensively studied for its potential use in the treatment of obesity, diabetes, and cancer. It has been found to have anti-obesity effects by increasing energy expenditure and reducing fat accumulation. 1,2-Diacetyl-3-decanoylglycerol has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. In addition, 1,2-Diacetyl-3-decanoylglycerol has been found to have anti-cancer effects by inducing apoptosis in cancer cells.
Propriétés
Numéro CAS |
120294-03-3 |
|---|---|
Nom du produit |
1,2-Diacetyl-3-decanoylglycerol |
Formule moléculaire |
C17H30O6 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
2,3-diacetyloxypropyl decanoate |
InChI |
InChI=1S/C17H30O6/c1-4-5-6-7-8-9-10-11-17(20)22-13-16(23-15(3)19)12-21-14(2)18/h16H,4-13H2,1-3H3 |
Clé InChI |
IFKLBBIPFXRVBR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
SMILES canonique |
CCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Synonymes |
1,2-diacetyl-3-decanoylglycerol DiC2OCOC9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



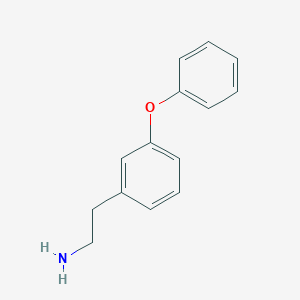
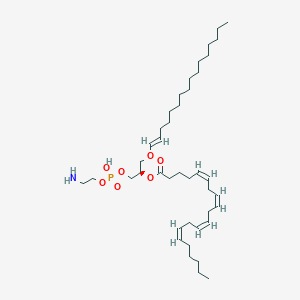
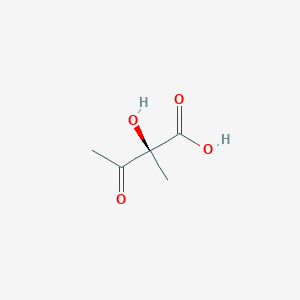
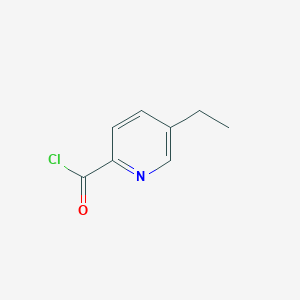
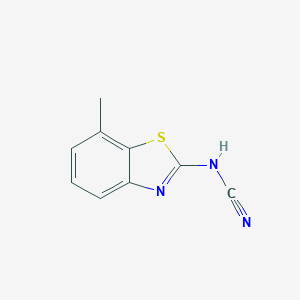
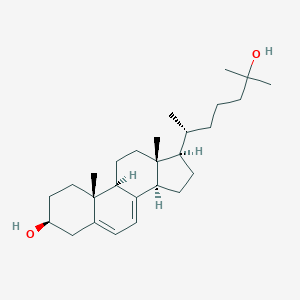
![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)
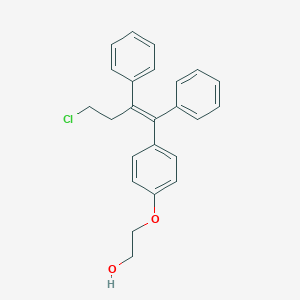
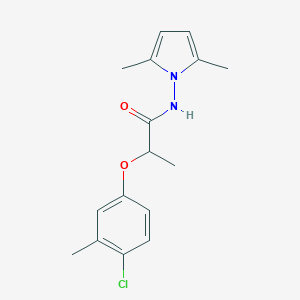
![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)
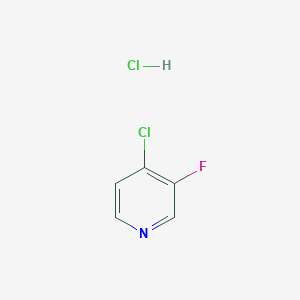
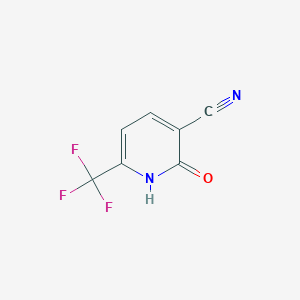
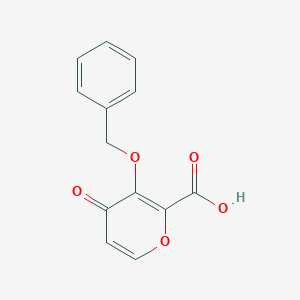
![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)